molecular formula C18H13N3OS2 B2742708 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide CAS No. 338401-58-4

5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide

Cat. No.: B2742708
CAS No.: 338401-58-4
M. Wt: 351.44
InChI Key: HAYFWPDMMKMCKK-UHFFFAOYSA-N
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Description

5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide (molecular formula: C₁₈H₁₃N₃OS₂, molecular weight: 351.45) is a heterocyclic compound combining a 2,4-diphenylthiazole core with a 1,3,4-oxadiazole ring linked via a methylene group. Thiazole and oxadiazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound’s structural complexity and sulfur-containing groups make it a candidate for diverse bioactivity studies.

Properties

IUPAC Name

5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c23-18-21-20-15(22-18)11-14-16(12-7-3-1-4-8-12)19-17(24-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYFWPDMMKMCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC4=NNC(=S)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the oxadiazole ring. The final step involves the introduction of the hydrosulfide group under controlled conditions. Specific reagents and catalysts are used at each stage to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide undergoes various chemical reactions, including:

    Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Anti-Cancer Activity

Numerous studies have investigated the anti-cancer properties of 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide. For instance:

  • A study conducted on various derivatives of 1,3,4-oxadiazoles demonstrated significant cytotoxic effects against glioblastoma cell lines. The compounds were assessed using cytotoxic assays which revealed that specific derivatives led to cell apoptosis by damaging DNA within cancer cells .
  • In vivo studies using genetically modified models indicated that certain derivatives exhibited considerable anti-diabetic activity while also showing potential for reducing tumor growth in cancer models .

Anti-Diabetic Properties

Research has also highlighted the compound's potential in managing diabetes:

  • A study involving Drosophila melanogaster as a model organism showed that specific derivatives significantly lowered glucose levels. This suggests that the compound may influence metabolic pathways related to glucose homeostasis .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against multidrug-resistant pathogens:

  • Case studies have shown that thiazole derivatives demonstrate significant antibacterial activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics like linezolid .

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A comparative study assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. The results indicated that the compound exhibited a remarkable reduction in cell viability at concentrations exceeding 10 µM, showcasing its potential as a therapeutic agent against cancer .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial activity, several thiazole derivatives were tested against multidrug-resistant strains. The compound displayed significant activity with MIC values indicating superior effectiveness compared to conventional treatments .

Mechanism of Action

The mechanism of action of 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Varied Substituents

Compound A : (2,4-Diphenyl-1,3-thiazol-5-yl)methanol
  • Structure : Features a hydroxymethyl (-CH₂OH) group instead of the oxadiazole-hydrosulfide moiety.
  • Properties : Melting point = 125°C; molecular weight = 283.35 g/mol .
  • The hydroxyl group may improve solubility compared to the hydrosulfide group in the target compound.
Compound B : 2,4-Diphenyl-1,3-thiazole-5-carboxylic Acid
  • Structure : Carboxylic acid (-COOH) substituent at the thiazole’s 5-position.
  • Properties : Melting point = 212–216°C; molecular weight = 295.33 g/mol .
  • Comparison : The carboxylic acid group introduces strong hydrogen-bonding capacity and acidity, contrasting with the neutral hydrosulfide group in the target compound. This difference may influence bioavailability and target interactions.

Oxadiazole-Thiazole Hybrids

Compound C : 2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole
  • Structure : Combines oxadiazole with a triazole-sulfanyl group and chlorophenyl substituent.
  • Properties : Molecular weight = 309.73 g/mol .
  • Comparison : The triazole ring introduces additional nitrogen atoms, which may enhance π-π stacking interactions. The chlorophenyl group increases lipophilicity compared to the diphenyl groups in the target compound.
Compound D : 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine
  • Structure : Contains a dimethylthiazole core and an oxadiazole-amine group.
  • Properties : Molecular weight = 222.26 g/mol; CAS 31877-60-8 .
  • Comparison : The amine group (-NH₂) offers basicity and nucleophilicity, differing from the hydrosulfide’s thiol reactivity. Simplified substituents (dimethyl vs. diphenyl) may reduce steric hindrance.

Thiadiazole and Triazole Derivatives

Compound E : 2-((2,6-Dimethylbenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole
  • Structure : Thiadiazole core with pyrazine and dimethylbenzylthio groups.
  • Properties : Synthesized via nucleophilic substitution; characterized as a yellow solid .
  • Comparison: The thiadiazole ring (vs. The pyrazine group may confer distinct metabolic stability.
Compound F : 4-Phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione
  • Structure : Triazole-thione linked to a thiadiazole via a sulfanyl-methyl bridge.
  • Properties : Reported for antimicrobial activity .
  • Comparison : The triazole-thione moiety introduces dual sulfur sites, which could enhance metal chelation compared to the target compound’s single hydrosulfide group.

Fluorophenyl-Containing Analogues

Compound G : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Structure : Highly fluorinated with triazole and pyrazole rings.
  • Properties : Crystallizes in triclinic symmetry; planar structure with perpendicular fluorophenyl groups .
  • Comparison: Fluorine atoms increase electronegativity and metabolic stability.

Data Table: Key Properties of Target Compound and Analogues

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties Reference
Target Compound 351.45 Diphenylthiazole, oxadiazole-SH - High sulfur content
(2,4-Diphenyl-1,3-thiazol-5-yl)methanol 283.35 Hydroxymethyl 125 Improved solubility
2,4-Diphenyl-1,3-thiazole-5-carboxylic Acid 295.33 Carboxylic acid 212–216 Strong hydrogen bonding
2-(4-Chlorophenyl)-5-[(triazol-3-ylsulfanyl)methyl]-oxadiazole 309.73 Chlorophenyl, triazole - Enhanced lipophilicity
5-(2,4-Dimethylthiazol-5-yl)-oxadiazol-2-amine 222.26 Dimethylthiazole, amine - Basic/nucleophilic

Biological Activity

The compound 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide is a derivative of oxadiazole and thiazole that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C26H17FN4OS3
  • Molecular Weight: 516.63 g/mol
  • CAS Number: 338750-02-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent. Key areas of research include:

  • Anticonvulsant Activity
    • A study evaluated the anticonvulsant effects of synthesized derivatives of oxadiazole. The results indicated that certain derivatives exhibited significant anticonvulsant properties in both MES (Maximal Electroshock) and PTZ (Pentylenetetrazol) induced seizure models. Compounds similar to this compound showed promising results with IC50 values around 1.54 nM for the most potent derivatives .
  • Sedative and Anxiolytic Effects
    • The compound's structural similarity to benzodiazepines suggests potential sedative-hypnotic effects. In vivo studies demonstrated that certain derivatives could enhance sedation and muscle relaxation while reducing anxiety levels. These effects were antagonized by flumazenil, indicating a GABA-A receptor interaction .
  • Antimicrobial Activity
    • Preliminary investigations into the antimicrobial properties of thiazole and oxadiazole derivatives have shown that some compounds possess significant antibacterial activity against various strains of bacteria. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • GABA-A Receptor Modulation: The sedative effects appear to be mediated through positive modulation of GABA-A receptors.
  • Ion Channel Interaction: Anticonvulsant properties may result from the modulation of ion channels involved in neuronal excitability.

Case Studies

Several case studies have highlighted the effectiveness of compounds related to this compound:

StudyFocusFindings
Study 1Anticonvulsant EffectsDemonstrated significant anticonvulsant activity with IC50 values around 1.54 nM for selected derivatives.
Study 2Sedative PropertiesShowed enhanced sedation and muscle relaxation in animal models; effects antagonized by flumazenil.
Study 3Antimicrobial ActivityIdentified potent antibacterial activity against Gram-positive bacteria.

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